molecular formula C21H27N6O15P2+ B1669959 Deamino-NAD CAS No. 1851-07-6

Deamino-NAD

Cat. No.: B1669959
CAS No.: 1851-07-6
M. Wt: 665.4 g/mol
InChI Key: DGVSIBCCYUVRNA-UHFFFAOYSA-O
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Description

Deaminocozymase is a derivative of diphosphopyridine nucleotide (DPN, now termed nicotinamide adenine dinucleotide or NAD), formed through the action of nitrous acid on NAD. This reaction removes the amino group (-NH₂) from the adenine moiety of NAD, resulting in a structurally modified dinucleotide . The molecular formula of NAD is C₂₁H₂₇O₁₄N₇P₂, while deaminocozymase retains the dinucleotide backbone but lacks the adenine amino group, altering its biochemical interactions . Historically, deaminocozymase has been studied for its reduced coenzyme activity compared to NAD, as the deamination disrupts its ability to bind specific apoenzymes critical for redox reactions .

Properties

CAS No.

1851-07-6

Molecular Formula

C21H27N6O15P2+

Molecular Weight

665.4 g/mol

IUPAC Name

[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H26N6O15P2/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(40-20)5-38-43(34,35)42-44(36,37)39-6-11-14(29)16(31)21(41-11)27-8-25-12-18(27)23-7-24-19(12)33/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/p+1

InChI Key

DGVSIBCCYUVRNA-UHFFFAOYSA-O

Isomeric SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4NC=NC5=O)O)O)O)O)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4NC=NC5=O)O)O)O)O)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deaminocozymase;  Nicotinamide-hypoxanthine dinucleotide;  Desamino-DPN;  Deamino-NAD;  Deamino DPN;  Deamino NAD.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deaminocozymase shares structural homology with NAD and nicotinamide adenine dinucleotide phosphate (NADP, formerly TPN). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Deaminocozymase, NAD, and NADP
Property Deaminocozymase NAD (DPN) NADP (TPN)
Molecular Formula C₂₁H₂₆O₁₄N₆P₂* C₂₁H₂₇O₁₄N₇P₂ C₂₁H₂₈O₁₇N₇P₃
Phosphoryl Groups 2 2 3
Adenine Modification Deaminated (no -NH₂) Native adenine Native adenine
Primary Role Inactive coenzyme analog Redox reactions Anabolic redox reactions
Enzyme Specificity Reduced binding affinity High affinity High affinity (distinct)

*Inferred from NAD’s structure after deamination .

Key Research Findings

Structural Impact of Deamination: The absence of the adenine amino group in deaminocozymase disrupts hydrogen bonding with apoenzymes, rendering it ineffective in NAD-dependent reactions such as glycolysis and the citric acid cycle .

Comparison with NADP: Unlike NADP, which carries an additional phosphoryl group for biosynthetic pathways (e.g., lipid synthesis), deaminocozymase lacks both the amino group and the third phosphoryl group, limiting its utility to experimental studies rather than metabolic functions .

Synthetic Applications: Deaminocozymase has been used to probe enzyme-coenzyme interactions, highlighting the critical role of the adenine amino group in NAD-dependent dehydrogenase binding .

Functional Limitations and Experimental Utility

  • Enzyme Mechanism Studies: Investigating how minor structural changes affect coenzyme binding and catalysis.
  • Chemical Modification Research : Serving as a precursor for synthesizing other nucleotide analogs with tailored properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deamino-NAD
Reactant of Route 2
Deamino-NAD

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